Methyl 3-amino-2-bromo-6-fluorobenzoate
Description
BenchChem offers high-quality Methyl 3-amino-2-bromo-6-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-2-bromo-6-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-amino-2-bromo-6-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGPPSBHXZMUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-amino-2-bromo-6-fluorobenzoate (CAS 1446261-65-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
Methyl 3-amino-2-bromo-6-fluorobenzoate is a highly functionalized aromatic compound that has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1] Its unique substitution pattern, featuring an activating amino group, and the strategically placed bromo and fluoro atoms, imparts a versatile reactivity profile, making it a valuable scaffold for the construction of diverse molecular architectures.[1] The presence of both electron-donating and electron-withdrawing groups allows for selective chemical transformations, including cross-coupling reactions and nucleophilic substitutions.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed characterization, reactivity, and safe handling protocols.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1446261-65-9 | [1][2] |
| Molecular Formula | C₈H₇BrFNO₂ | [1][2] |
| Molecular Weight | 248.05 g/mol | [1][2] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol | Inferred from related compounds |
Synthesis of Methyl 3-amino-2-bromo-6-fluorobenzoate: A Representative Protocol
Overall Synthesis Workflow
Sources
- 1. chem960.com [chem960.com]
- 2. 1446261-65-9|Methyl 3-amino-2-bromo-6-fluorobenzoate|BLD Pharm [bldpharm.com]
- 3. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
A Technical Guide to the Physicochemical Characterization of Novel Benzoate Derivatives: Determining the Melting Point and Density of Methyl 3-amino-2-bromo-6-fluorobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
The structural complexity of substituted benzoates, like the topic compound, necessitates a rigorous and systematic approach to their physicochemical profiling. The presence of amino, bromo, and fluoro groups on the aromatic ring can significantly impact intermolecular forces, crystal lattice structure, and ultimately, the macroscopic physical properties. This guide will not only detail the protocols for determining melting point and density but will also delve into the scientific rationale behind these methodologies, ensuring a comprehensive understanding for the practicing scientist.
Table 1: Physicochemical Properties of Methyl 3-amino-2-bromo-6-fluorobenzoate and Related Analogues
| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Density (g/cm³) |
| Methyl 3-amino-2-bromo-6-fluorobenzoate | 1446261-65-9 | C₈H₇BrFNO₂ | Data not publicly available | Data not publicly available |
| Methyl 3-amino-2-fluorobenzoate | 1195768-18-3 | C₈H₈FNO₂ | Not specified (liquid at RT)[1] | 1.29[1] |
| 6-Amino-3-bromo-2-fluorobenzoic acid | 1036756-03-2 | C₇H₅BrFNO₂ | Not specified | Predicted: 1.8 ± 0.1[2] |
| Methyl 2-bromo-6-fluorobenzoate | 820236-81-5 | C₈H₆BrFO₂ | Not specified | Data not publicly available |
The absence of readily available data for Methyl 3-amino-2-bromo-6-fluorobenzoate underscores the critical need for empirical determination in a research and development setting. The data for analogous compounds are presented to provide a comparative context for the expected physical state and density.
Part I: Experimental Determination of Melting Point
The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities. For a novel compound like Methyl 3-amino-2-bromo-6-fluorobenzoate, the initial determination of its melting point is a primary step in its characterization.
Methodology: Capillary Melting Point Determination
This technique is a widely accepted and accessible method for determining the melting point of a solid.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample of Methyl 3-amino-2-bromo-6-fluorobenzoate is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.
-
Pack a capillary tube to a height of 2-3 mm with the powdered sample by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Set the starting temperature to approximately 20°C below the expected melting point. If the melting point is completely unknown, a preliminary rapid heating run can be performed to get an approximate range.
-
Set a heating rate of 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.
-
-
Measurement:
-
Insert the capillary tube into the heating block of the apparatus.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last crystal melts (the clear point).
-
The melting point is reported as the range between these two temperatures.
-
-
Validation and Repetition:
-
Perform the determination in triplicate to ensure reproducibility.
-
If the melting range is broad, consider further purification of the compound (e.g., recrystallization) and repeat the measurement.
-
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting range.
-
Slow Heating Rate: A slow ramp rate (1-2°C/min) is critical for allowing the temperature of the heating block and the sample to remain in equilibrium. A faster rate can lead to a lag in heat transfer to the sample, resulting in an artificially high and broad melting range.
Part II: Experimental Determination of Density
Density is another fundamental physical property that is valuable for material characterization, quality control, and in silico modeling of molecular packing. For a powdered solid, gas pycnometry is the gold standard for determining the true density, as it excludes the volume of inter-particle space.
Methodology: Gas Pycnometry
This technique measures the volume of a solid object of known mass by measuring the volume of gas it displaces.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a sample of Methyl 3-amino-2-bromo-6-fluorobenzoate using an analytical balance. The sample should be sufficient to fill a significant portion of the sample chamber of the gas pycnometer.
-
Ensure the sample is dry, as moisture can affect the measurement.
-
-
Apparatus Calibration and Setup:
-
Use a calibrated gas pycnometer, typically using helium as the analysis gas due to its small atomic size and inert nature.
-
Calibrate the instrument according to the manufacturer's instructions, often using a standard calibration sphere of known volume.
-
-
Measurement:
-
Place the weighed sample in the sample chamber.
-
Seal the chamber and purge the system with the analysis gas to remove any air and contaminants.
-
The instrument will then automatically perform a series of gas expansions between a reference chamber and the sample chamber to determine the volume of the solid sample.
-
-
Calculation and Reporting:
-
The density (ρ) is calculated using the formula: ρ = mass / volume
-
The instrument's software typically performs this calculation automatically.
-
Report the average density from multiple measurements, along with the standard deviation.
-
Trustworthiness of the Protocol:
The self-validating nature of this protocol lies in its reliance on a calibrated instrument and the inertness of the analysis gas. Helium can penetrate even the smallest pores of the material, ensuring an accurate measurement of the solid's volume. The use of a known mass and a precisely measured volume provides a reliable and reproducible density value.
Part III: Visualization of the Characterization Workflow
To provide a clear and logical overview of the experimental process, the following workflow diagram is presented.
Caption: Workflow for the physicochemical characterization of a novel compound.
Conclusion
The determination of the melting point and density of Methyl 3-amino-2-bromo-6-fluorobenzoate, while not found in existing literature, can be reliably achieved through standard laboratory techniques. The protocols outlined in this guide provide a robust framework for the characterization of this and other novel chemical entities. Adherence to these methodologies ensures the generation of high-quality, reproducible data that is essential for advancing drug discovery and development programs. The principles of careful sample preparation, instrument calibration, and controlled measurement conditions are paramount for maintaining scientific integrity and generating trustworthy results.
References
-
Kuujia. (n.d.). Cas no 1446261-65-9 (Methyl 3-amino-2-bromo-6-fluorobenzoate). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-bromo-6-fluorobenzoate. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to Methyl 3-amino-2-bromo-6-fluorobenzoate for Advanced R&D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-2-bromo-6-fluorobenzoate (CAS No. 1446261-65-9) is a highly functionalized aromatic building block of significant interest in modern medicinal and agrochemical research. Its unique substitution pattern, featuring vicinal amino and bromo groups ortho to a fluorine atom, coupled with a methyl ester, provides a versatile scaffold for the synthesis of complex heterocyclic systems and other novel chemical entities. This guide provides an in-depth analysis of the compound's market availability, strategic procurement, synthesis logic, quality control parameters, and safe handling protocols. It is intended to serve as a critical resource for scientists and procurement specialists engaged in the design and development of next-generation therapeutics and specialized chemicals.
Strategic Importance in Chemical Synthesis
The intrinsic value of Methyl 3-amino-2-bromo-6-fluorobenzoate lies in the orthogonal reactivity of its functional groups. The presence of electron-donating (amino) and electron-withdrawing (fluoro, bromo) groups modifies the electronic landscape of the benzene ring, influencing its reactivity in various transformations.[1]
-
Amino Group: Serves as a key nucleophile or a directing group. It is a precursor for diazotization reactions, amide bond formations, and the construction of nitrogen-containing heterocyles.
-
Bromo and Fluoro Groups: These halogens are critical for introducing molecular diversity. The bromine atom is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance metabolic stability, binding affinity, and the lipophilicity of target molecules—a common strategy in drug design.[1]
-
Methyl Ester: Provides a handle for hydrolysis to the corresponding carboxylic acid or for transesterification and amidation reactions, allowing for further derivatization.
This combination makes the molecule a valuable intermediate for constructing complex, biologically active compounds where precise control over substitution is paramount.
Market Analysis: Pricing and Bulk Availability
Methyl 3-amino-2-bromo-6-fluorobenzoate is classified as a specialty chemical intermediate. As such, its market dynamics differ significantly from that of commodity chemicals.
Availability
The compound is not typically held in large stock by major chemical suppliers. Availability is concentrated among specialized synthesis labs and suppliers focusing on building blocks for research and development. Our market survey indicates that this compound is primarily available from suppliers on a lead-time basis, often synthesized upon request.
Identified Suppliers (Illustrative):
Pricing Structure
Due to its specialized nature and likely on-demand synthesis, pricing for Methyl 3-amino-2-bromo-6-fluorobenzoate is highly variable and quantity-dependent. Publicly available pricing is scarce; however, based on the complexity of related substituted aminobenzoates, a tiered pricing structure is anticipated.
| Quantity Range | Estimated Price per Gram (USD) | Price Determinants |
| 1 g - 10 g | $150 - $400 | High synthesis setup cost, R&D premium |
| 10 g - 100 g | $80 - $200 | Economy of scale begins, process optimization |
| 100 g - 1 kg | $40 - $120 | Further optimization, reduced per-unit labor cost |
| > 1 kg (Bulk) | Negotiated; < $50 (projected) | Dedicated production run, raw material sourcing |
Note: The above table is an expert estimation based on market analysis of analogous compounds and should be used for guidance only. Actual prices must be obtained through direct quotation from suppliers.
Strategic Procurement for Pharmaceutical Intermediates
Sourcing specialized intermediates like Methyl 3-amino-2-bromo-6-fluorobenzoate requires a robust procurement strategy that prioritizes quality, supply chain reliability, and regulatory compliance over simple cost-per-gram metrics.[3]
Key Procurement Steps
Effective procurement is a multi-stage process designed to mitigate risk and ensure the timely delivery of materials that meet stringent quality standards.[4]
Caption: Strategic Procurement Workflow for Specialty Intermediates.
Supplier Selection Criteria
Choosing the right supplier is the most critical step.[5] Key considerations include:
-
Adherence to Good Manufacturing Practices (GMP): For pharmaceutical applications, suppliers should ideally follow GMP standards to ensure product consistency and quality.[3]
-
Analytical Capabilities: The supplier must provide a comprehensive Certificate of Analysis (CoA) with detailed results from techniques like NMR, HPLC/UPLC, and Mass Spectrometry.
-
Supply Chain Transparency: A diversified supplier base and clear communication channels are essential to navigate potential global supply chain disruptions.[4][6]
-
Regulatory Support: The ability to provide necessary documentation for regulatory filings is crucial for drug development professionals.[6]
Synthesis Methodology: A Mechanistic Approach
A similar multi-step synthesis is employed for the non-brominated analog, Methyl 3-amino-2-fluorobenzoate, starting from 2,6-dichlorobenzoic acid.[7][8] This established process provides a strong foundation for understanding the rationale behind the proposed synthesis of the target compound.
Proposed Synthetic Workflow
The synthesis can be envisioned as a four-step process, emphasizing control and selectivity at each stage.
Caption: Generalized Synthesis Route for Substituted Aminobenzoates.
Detailed Protocol (Hypothetical & Generalized)
This protocol is a generalized representation. Causality: The sequence is critical. Nitration is performed early to install the precursor to the amine. Esterification protects the carboxylic acid. The key Halogen Exchange (Halex) reaction is performed on an activated ring, and the final step is the reduction of the nitro group, which is often sensitive to conditions used in other steps. A bromination step, likely using NBS (N-Bromosuccinimide) or Br₂, would need to be strategically incorporated, potentially on the initial 2-fluoro-3-aminobenzoic acid or an earlier intermediate, depending on the directing effects of the existing substituents.
Step 1: Nitration of 2,6-Dichlorobenzoic Acid
-
Rationale: To introduce a nitro group, which will later be reduced to the target amine. The position is directed by the existing chloro- and carboxyl- groups.
-
Procedure: 2,6-Dichlorobenzoic acid is slowly added to a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (0-5°C). The reaction is carefully monitored until completion (TLC or HPLC). The product, 2,6-dichloro-3-nitrobenzoic acid, is isolated by quenching on ice and filtration.[8]
Step 2: Esterification
-
Rationale: To convert the carboxylic acid to a methyl ester. This is often done to improve solubility and prevent unwanted side reactions of the acid in subsequent steps.
-
Procedure: The nitrobenzoic acid derivative is dissolved in methanol with a catalytic amount of sulfuric acid and refluxed for several hours. The resulting methyl ester is isolated by extraction.[8]
Step 3: Selective Halogen Exchange (Fluorination)
-
Rationale: To replace one of the chlorine atoms with fluorine. This is a crucial step that leverages the higher reactivity of one chlorine atom due to the electronic environment. This is typically achieved with a fluoride salt (e.g., KF or CsF) in a high-boiling polar aprotic solvent like DMSO or DMF at elevated temperatures.[8]
-
Procedure: The dichloro-nitrobenzoate is heated with a spray-dried potassium fluoride in DMSO. The reaction progress is monitored by HPLC to ensure selective replacement.
Step 4: Catalytic Hydrogenation (Reduction)
-
Rationale: To reduce the nitro group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure: The methyl 6-chloro-2-fluoro-3-nitrobenzoate is dissolved in a solvent like methanol or ethyl acetate. A palladium on carbon catalyst (5-10% Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (from a balloon to several atmospheres of pressure) until the reaction is complete.[8] The catalyst is removed by filtration, and the final product is isolated.
Note on Bromination: The introduction of the bromine at the 2-position would likely require a separate electrophilic bromination step on a suitable precursor, or starting from an already brominated raw material. The exact stage for this step would need to be determined through experimental route scouting to maximize yield and selectivity.
Quality Control and Analytical Protocols
Ensuring the purity and identity of Methyl 3-amino-2-bromo-6-fluorobenzoate is critical for its use in regulated R&D environments. A comprehensive CoA should be demanded from the supplier, and incoming material should be independently verified.
| Analytical Technique | Purpose | Expected Result / Specification |
| HPLC/UPLC | Purity Assessment & Quantification | Purity ≥ 98% (Area Normalization) |
| ¹H NMR | Structural Confirmation | Spectrum consistent with the proposed structure, showing characteristic shifts for aromatic protons, NH₂, and methyl ester protons. |
| ¹³C NMR | Structural Confirmation | Confirms the number of unique carbon atoms and their chemical environment. |
| ¹⁹F NMR | Fluorine Confirmation | A singlet or doublet (if coupled to a proton) confirming the presence and environment of the fluorine atom. |
| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the exact mass of C₈H₇BrFNO₂ (e.g., [M+H]⁺). |
| FTIR | Functional Group Identification | Characteristic peaks for N-H stretch (amine), C=O stretch (ester), and C-Br/C-F bonds. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 1446261-65-9 is not widely available, data from the closely related analog, Methyl 3-amino-2-fluorobenzoate (CAS 1195768-18-3), can be used for preliminary hazard assessment.[9][10][11] A compound-specific SDS must be obtained from the supplier before handling.
6.1. Hazard Profile (Inferred)
-
Acute Toxicity: Likely harmful if swallowed (based on analog data).[9][11]
-
Eye Irritation: Expected to cause serious eye irritation.[9][11]
-
Respiratory Irritation: May cause respiratory irritation.[10][11]
6.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[12]
-
First Aid:
6.3. Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere for long-term stability.[9]
Conclusion
Methyl 3-amino-2-bromo-6-fluorobenzoate is a high-value, specialized building block with significant potential for accelerating innovation in drug discovery and agrochemical synthesis. Its procurement and use demand a strategic approach, emphasizing rigorous supplier vetting, comprehensive quality control, and a thorough understanding of its chemical reactivity. While public data on this specific molecule is limited, a robust framework for its acquisition, synthesis, and handling can be constructed by leveraging established principles of chemical sourcing and synthesis design. This guide provides the foundational knowledge for researchers and developers to confidently incorporate this versatile intermediate into their R&D programs.
References
-
Rays Biotech. (n.d.). Global Sourcing Strategies for Specialty Chemicals and Intermediates. Rays Biotech. [Link]
-
Capot Chemical. (2012). MSDS of Methyl 3-amino-2-fluorobenzoate. [Link]
-
Kuujia. (n.d.). Cas no 1446261-65-9 (Methyl 3-amino-2-bromo-6-fluorobenzoate). [Link]
-
SpendEdge. (2024). Maximizing Procurement pharmaceuticals Strategies. [Link]
-
Simfoni. (2026). Pharmaceuticals Procurement Guide: Strategies, Tools & Best Practices in 2026. [Link]
-
GEP. (2023). Getting the Most from Your Pharmaceutical Procurement Strategy. [Link]
Sources
- 1. chem960.com [chem960.com]
- 2. 1446261-65-9|Methyl 3-amino-2-bromo-6-fluorobenzoate|BLD Pharm [bldpharm.com]
- 3. scllifesciences.com [scllifesciences.com]
- 4. Getting the Most from Your Pharmaceutical Procurement Strategy | GEP Blog [gep.com]
- 5. simfoni.com [simfoni.com]
- 6. raysbiotech.com [raysbiotech.com]
- 7. Page loading... [guidechem.com]
- 8. organicintermediate.com [organicintermediate.com]
- 9. Methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [sigmaaldrich.com]
- 10. capotchem.com [capotchem.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
Methodological & Application
Synthesis of Dabrafenib: A Detailed Application Note and Protocol Utilizing Methyl 3-amino-2-bromo-6-fluorobenzoate
Introduction
Dabrafenib, marketed under the trade name Tafinlar®, is a potent and selective inhibitor of BRAF kinase, an enzyme involved in the MAP kinase/ERKs signaling pathway.[1][2] Specifically, Dabrafenib targets the BRAF V600E mutation, which is present in approximately 50% of metastatic melanomas and various other cancers.[3] This mutation leads to constitutive activation of the BRAF protein, driving uncontrolled cell proliferation.[3] Dabrafenib's selective inhibition of this mutated kinase has established it as a cornerstone in the targeted therapy of BRAF V600-mutant cancers.[3][4]
This application note provides a comprehensive guide for the synthesis of Dabrafenib, commencing from the key starting material, Methyl 3-amino-2-bromo-6-fluorobenzoate. The described synthetic route is designed to be robust and scalable, offering insights into the strategic chemical transformations required to construct this complex therapeutic agent. Each step is detailed with procedural instructions, reagent specifications, and critical process parameters, underpinned by established chemical principles and supported by relevant literature.
Synthetic Strategy Overview
The synthesis of Dabrafenib from Methyl 3-amino-2-bromo-6-fluorobenzoate involves a multi-step sequence that strategically builds the molecule's core structural features: the sulfonamide linkage, the thiazole ring, and the aminopyrimidine moiety. The overall workflow is depicted below:
Figure 1: Overall synthetic workflow for Dabrafenib.
Detailed Experimental Protocols
Step 1: Sulfonamide Formation
The initial step involves the formation of a sulfonamide bond, a common functional group in many pharmaceuticals.[5][6] This is achieved by reacting the amino group of Methyl 3-amino-2-bromo-6-fluorobenzoate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Protocol:
-
To a stirred solution of Methyl 3-amino-2-bromo-6-fluorobenzoate (1.0 eq) in dichloromethane (10 volumes), add pyridine (1.2 eq) at room temperature.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride (1.1 eq) in dichloromethane (2 volumes) to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction with 1M HCl (5 volumes) and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (5 volumes) and brine (5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-bromo-3-(2,6-difluorophenylsulfonamido)-6-fluorobenzoate.
| Reagent | Molar Eq. | Purity | Supplier Example |
| Methyl 3-amino-2-bromo-6-fluorobenzoate | 1.0 | >98% | BLD Pharm |
| 2,6-Difluorobenzenesulfonyl chloride | 1.1 | >98% | Sigma-Aldrich |
| Pyridine | 1.2 | >99% | Sigma-Aldrich |
| Dichloromethane | - | ACS Grade | Fisher Scientific |
Table 1: Reagents for Step 1: Sulfonamide Formation.
Step 2: Introduction of the Acetyl Group via Grignard Reaction and Decarboxylation
This step introduces the acetyl group, which is a precursor to the thiazole ring. A Grignard reaction with methylmagnesium bromide followed by an acidic workup and decarboxylation will yield the desired ketone.
Protocol:
-
Dissolve Methyl 2-bromo-3-(2,6-difluorophenylsulfonamido)-6-fluorobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) to the reaction mixture, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution (5 volumes).
-
Warm the mixture to room temperature and add 2M HCl (5 volumes).
-
Heat the mixture to reflux for 4-6 hours to effect decarboxylation.
-
Cool to room temperature and extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-(3-bromo-2-fluoro-5-(2-oxopropyl)phenyl)-2,6-difluorobenzenesulfonamide.
Step 3: Thiazole Ring Formation
The thiazole core of Dabrafenib is constructed in this step through a Hantzsch-type thiazole synthesis by reacting the α-bromoketone (formed in situ) with 2,2-dimethylpropanethioamide.
Figure 2: Key transformations in the thiazole ring formation step.
Protocol:
-
Dissolve N-(3-bromo-2-fluoro-5-(2-oxopropyl)phenyl)-2,6-difluorobenzenesulfonamide (1.0 eq) in dichloromethane (10 volumes).
-
Add N-bromosuccinimide (NBS, 1.1 eq) in portions at 0-5 °C.
-
Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Add 2,2-dimethylpropanethioamide (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-(3-(5-bromo-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide.
Step 4: Suzuki Coupling for Pyrimidine Installation
A palladium-catalyzed Suzuki cross-coupling reaction is employed to introduce the pyrimidine ring.[7][8][9] This reaction is a powerful tool for forming carbon-carbon bonds in pharmaceutical synthesis.[10]
Protocol:
-
In a reaction vessel, combine N-(3-(5-bromo-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide (1.0 eq), 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 volumes).
-
Add a base, such as sodium carbonate (2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C for 8-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the product by column chromatography to yield N-(3-(2-(tert-butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ or other suitable Pd catalyst |
| Base | Sodium Carbonate or Potassium Carbonate |
| Solvent | Toluene/Ethanol/Water |
| Temperature | 80-90 °C |
| Reaction Time | 8-12 hours |
Table 2: Typical Suzuki Coupling Reaction Parameters.
Step 5: Amination to Final Product
The final step is the conversion of the 2-chloropyrimidine intermediate to the 2-aminopyrimidine of Dabrafenib. This is typically achieved by nucleophilic aromatic substitution with ammonia.
Protocol:
-
Place N-(3-(2-(tert-butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide (1.0 eq) in a pressure-rated reactor.
-
Add a solution of ammonia in methanol (e.g., 7N) or aqueous ammonium hydroxide (20 volumes).
-
Seal the reactor and heat to 100-120 °C for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reactor to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford Dabrafenib.[2]
Conclusion
The synthetic route detailed herein provides a robust and efficient method for the preparation of the BRAF inhibitor Dabrafenib, starting from Methyl 3-amino-2-bromo-6-fluorobenzoate. The protocol emphasizes key chemical transformations, including sulfonamide formation, thiazole synthesis, Suzuki coupling, and amination, which are fundamental in modern pharmaceutical manufacturing. By following these detailed procedures and adhering to the specified process parameters, researchers and drug development professionals can reliably synthesize this important therapeutic agent for further investigation and application.
References
-
Synthetic pathway for Dabrafenib. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Scheme 5. Chemical route to the synthesis of dabrafenib. - ResearchGate. Available at: [Link]
- CN103588767A - Preparation method of dabrafenib - Google Patents.
- WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents.
- WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents.
-
Application of this methodology in synthesis of Dabrafenib and Dofetilide (Ma Method). - ResearchGate. Available at: [Link]
-
Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase | New Drug Approvals. Available at: [Link]
-
Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation - Der Pharma Chemica. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - Bohrium. Available at: [Link]
-
Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Available at: [Link]
-
The Crucial Role of Methyl 3-Amino-2-Fluorobenzoate in Modern Cancer Therapeutics. Available at: [Link]
-
Methyl 2-bromo-6-fluorobenzoate | C8H6BrFO2 | CID 12192163 - PubChem. Available at: [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 3. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Bromo-Fluoro-Anilines
Introduction: The Strategic Importance of Fluoro-Aniline Scaffolds
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a widely adopted strategy to modulate key physicochemical and pharmacokinetic properties.[1] Fluorinated anilines, in particular, are privileged structural motifs found in a multitude of commercial pharmaceuticals and agrochemicals.[2][3] The presence of fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity (logP) and acidity (pKa).[1]
Bromo-fluoro-anilines represent a versatile and highly valuable class of synthetic intermediates. The bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[4] This allows for the late-stage functionalization of the aniline core, a crucial capability in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
However, the synthesis of these molecules is not without its challenges. The electronic properties of both the fluorine and amino groups can significantly influence the reactivity of the C-Br bond, often requiring carefully optimized reaction conditions to achieve high yields and selectivity. This guide provides a detailed overview of field-proven palladium-catalyzed cross-coupling protocols for bromo-fluoro-anilines, with a focus on the underlying mechanistic principles and practical experimental considerations.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[5] These reactions universally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6][7]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the aryl-bromide bond of the bromo-fluoro-aniline. This step forms a Pd(II) intermediate. The electron-donating nature of the aniline and the electron-withdrawing nature of fluorine can influence the rate of this step.
-
Transmetalation: The organic group from a second coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the bromide.[6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7]
The success of any cross-coupling reaction hinges on the delicate balance of these steps, which is controlled by the choice of ligand, base, solvent, and temperature.[4] For challenging substrates like bromo-fluoro-anilines, the ligand is particularly critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often employed to stabilize the palladium catalyst and accelerate the key oxidative addition and reductive elimination steps.[4][8]
Visualization: The General Catalytic Cycle
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Key Protocols for Bromo-Fluoro-Anilines
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild conditions, excellent functional group tolerance, and the low toxicity of boronic acid reagents.[4][6][9][10] It is an indispensable tool for creating biaryl structures, which are common in pharmaceuticals.
Causality Behind Component Selection:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. For electron-rich bromo-fluoro-anilines, bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are often necessary to promote the oxidative addition of the relatively electron-rich C-Br bond.[4][8]
-
Base: An inorganic base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid for the transmetalation step.[11]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[9][12]
Detailed Protocol: Suzuki Coupling of 2-Bromo-4-fluoroaniline with Phenylboronic Acid
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-fluoroaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 v/v). The reaction concentration is typically around 0.1 M with respect to the bromo-fluoro-aniline.
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki Coupling Conditions
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-4-fluoroaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | ~90 |
| 4-Bromo-2-fluoroaniline | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF/H₂O | 90 | ~85 |
| 5-Bromo-2-fluoroaniline | Benzo[b]thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 110 | ~78 |
Note: Yields are approximate and can vary based on specific reaction scale and purification.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of complex diarylamines and other N-arylated compounds.[13][14][15] This reaction is particularly useful for coupling bromo-fluoro-anilines with other amines or anilines.
Causality Behind Component Selection:
-
Catalyst System: This reaction almost exclusively requires specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to facilitate the challenging C-N reductive elimination step.[4][16] Air-stable palladium precatalysts (like XPhos-Pd-G3) are often used for convenience and reproducibility.
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common.[16][17] These bases are strong enough to deprotonate the amine coupling partner, facilitating its coordination to the palladium center.[18]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Coupling of 4-Bromo-2-fluoroaniline with Morpholine
-
Reaction Setup: In a glovebox, add NaOtBu (1.4 equiv) to an oven-dried vial. Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Reagent Addition: Add 4-bromo-2-fluoroaniline (1.0 equiv) and anhydrous toluene. Stir for a few minutes.
-
Nucleophile Addition: Add morpholine (1.2 equiv) via syringe.
-
Reaction Execution: Seal the vial and heat to 100 °C with stirring. Monitor the reaction by LC-MS.
-
Workup: Cool to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[4][19] The reaction is typically co-catalyzed by palladium and copper(I).[19][20]
Causality Behind Component Selection:
-
Catalyst System: A palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are the classic components. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate.[20][21]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX byproduct and as the reaction solvent.[19][20]
-
Solvent: Often, the amine base itself serves as the solvent. In other cases, a co-solvent like THF or DMF may be used. Anhydrous, deaerated conditions are crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).[20]
Detailed Protocol: Sonogashira Coupling of 2-Bromo-4-fluoroaniline with Phenylacetylene
-
Reaction Setup: To a dry Schlenk flask, add 2-bromo-4-fluoroaniline (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent/Reagent Addition: Add anhydrous, degassed triethylamine. Then, add phenylacetylene (1.1 equiv) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane) and filter through a pad of celite to remove catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd source or ligand degradation).2. Insufficiently anhydrous/anaerobic conditions.3. Base is weak, impure, or has been passivated.4. Poor quality boronic acid (for Suzuki). | 1. Use a fresh catalyst/ligand or an air-stable precatalyst. Ensure proper inert atmosphere techniques.[22]2. Use freshly distilled/anhydrous solvents. Degas solvents thoroughly.3. Use fresh, high-purity base. For Buchwald-Hartwig, handle strong bases in a glovebox.4. Check boronic acid for decomposition (protodeboronation); use a fresh bottle or switch to a more stable boronate ester.[4] |
| Side Product Formation (e.g., Homocoupling) | 1. Suzuki: Oxidative homocoupling of boronic acid.2. Sonogashira: Glaser coupling of the alkyne.3. General: Reductive dehalogenation of the starting material. | 1. Ensure the reaction is thoroughly degassed to remove oxygen.2. Strictly anaerobic conditions are required. Use freshly degassed solvents.3. This can indicate the reductive elimination is slow. Try a more electron-rich, bulkier ligand to promote this step.[18] |
| Incomplete Conversion | 1. Catalyst deactivation (formation of Pd black).2. Reaction time is too short or temperature is too low.3. Steric hindrance from a bulky substrate. | 1. Increase ligand-to-palladium ratio or switch to a more robust ligand system designed to prevent catalyst aggregation.2. Increase reaction time or temperature incrementally.3. Screen different, highly active catalyst systems (e.g., different Buchwald ligands) that are known to overcome steric challenges.[23] |
References
- Cross-Coupling Reactions Guide. Millipore Sigma.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- Palladium catalyzed couplings. Chemistry LibreTexts.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
- Application Notes and Protocols for Suzuki Coupling of 4-(Benzyloxy)-3-bromo-5-fluoroaniline. Benchchem.
- A Comparative Study of Fluorin
- Developing Ligands for Palladium(II)
- Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of University of Shanghai for Science and Technology.
- Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. The Royal Society of Chemistry.
- Preparation of fluorinated anilines.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- The Suzuki reaction of 4-bromoaniline with aryl boronic acids a.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Sonogashira coupling. chemeurope.com.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journalofchemistry.org [journalofchemistry.org]
- 3. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 4. jmcct.com [jmcct.com]
- 5. fiveable.me [fiveable.me]
- 6. nobelprize.org [nobelprize.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira_coupling [chemeurope.com]
- 21. arodes.hes-so.ch [arodes.hes-so.ch]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Maximizing Yields in Suzuki Coupling of Sterically Hindered Bromo-benzoates
Welcome to the technical support center dedicated to overcoming the challenges associated with the Suzuki-Miyaura coupling of sterically hindered bromo-benzoates. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving high yields with these challenging substrates. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a sterically hindered bromo-benzoate is resulting in low to no yield. What are the most likely causes?
Low yields in these specific reactions typically stem from a few key areas: inefficient oxidative addition, slow transmetalation, or competing side reactions. The steric bulk around the bromine atom on the benzoate ring, often from ortho-substituents, significantly hinders the approach of the palladium catalyst, making the initial oxidative addition step of the catalytic cycle kinetically challenging. Additionally, the electron-withdrawing nature of the benzoate group can deactivate the aryl bromide, further slowing this crucial step.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ often fail with hindered substrates. You need a catalyst system that is both highly active and sterically accommodating.
-
Base and Solvent Choice: The base plays a crucial role in the transmetalation step, and its strength and solubility can dramatically impact the reaction rate. The solvent must be appropriate for the chosen base and capable of solubilizing all reaction components at the reaction temperature.
-
Reaction Conditions: Temperature and reaction time are key parameters to optimize. For sluggish reactions, higher temperatures, potentially with microwave assistance, can be beneficial.
-
Reagent Quality: Ensure your boronic acid or boronic ester is of high purity and has not degraded. Protodeboronation, the hydrolysis of the boronic acid, is a common side reaction that consumes your starting material.
Q2: I'm observing significant amounts of homocoupling of my boronic acid and dehalogenation of my bromo-benzoate. How can I minimize these side reactions?
These are classic side reactions in challenging Suzuki couplings. Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. Dehalogenation, the replacement of the bromine atom with a hydrogen, can occur after oxidative addition if the subsequent steps of the catalytic cycle are slow.
Mitigation Strategies:
-
Rigorous Degassing: The most effective way to reduce homocoupling is to thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
-
Optimize Ligand and Base: A highly effective ligand that promotes rapid oxidative addition and transmetalation will push the catalytic cycle forward, minimizing the lifetime of intermediates that can lead to dehalogenation. Weaker bases like K₂CO₃ or K₃PO₄ may also help reduce boronic acid decomposition.
-
Slow Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Troubleshooting Guide: A Deeper Dive
Issue: Low Conversion of Sterically Hindered Bromo-benzoate
Underlying Cause: The primary hurdle is often the oxidative addition step. The steric hindrance from ortho-substituents on the benzoate ring impedes the palladium catalyst's access to the carbon-bromine bond.
Solutions:
-
Advanced Catalyst Systems: For these challenging substrates, move beyond traditional phosphine ligands. Buchwald-type biaryl phosph
Technical Support Center: Purification of Methyl 3-amino-2-bromo-6-fluorobenzoate
Welcome to the technical support guide for the purification of Methyl 3-amino-2-bromo-6-fluorobenzoate (CAS 1446261-65-9). This document is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate and require robust methods to ensure its purity. As an important building block in the synthesis of pharmaceuticals and agrochemicals, the quality of this intermediate is paramount for the success of subsequent synthetic steps.[1]
This guide moves beyond simple protocols to provide in-depth troubleshooting advice and the scientific rationale behind our procedural recommendations. We will explore the most effective purification strategies—column chromatography and recrystallization—and address the specific challenges you may encounter.
Section 1: Understanding the Purification Challenge - FAQs
This section addresses foundational questions regarding the purification of Methyl 3-amino-2-bromo-6-fluorobenzoate.
Q1: What are the typical impurities I should expect in my crude sample?
Understanding the potential impurity profile is the first step toward designing an effective purification strategy. Based on common synthetic routes, which often involve the reduction of a nitro-precursor, impurities can include:
-
Unreacted Starting Materials: Such as the corresponding nitro-compound (Methyl 2-bromo-6-fluoro-3-nitrobenzoate).
-
Intermediates: Incomplete reduction can leave traces of nitroso or hydroxylamine intermediates.
-
Acidic Impurities: Unreacted 3-amino-2-bromo-6-fluorobenzoic acid if the esterification step was incomplete.
-
Isomeric Byproducts: Impurities arising from non-selective bromination or other steps in the synthesis of precursors.
-
Polymeric/Colored Impurities: Aromatic amines can be susceptible to oxidation and degradation, leading to the formation of colored, high-molecular-weight species, especially upon exposure to air and light.[2]
Q2: How do I choose between column chromatography and recrystallization?
The choice of the primary purification method depends on the purity of your crude material and the nature of the impurities.
-
Column Chromatography is the method of choice when the crude product contains a significant amount of impurities with different polarities.[3][4] It is a versatile technique capable of separating multiple components from a mixture.[5]
-
Recrystallization is most effective when the crude material is already relatively pure (typically >90-95%) and contains only small amounts of impurities. It is an excellent final polishing step to obtain highly crystalline, pure material.
The workflow below provides a decision-making framework.
Caption: Decision workflow for selecting the appropriate purification method.
Q3: How should I handle and store the purified product?
Aromatic amines can be sensitive. To maintain the integrity of your purified Methyl 3-amino-2-bromo-6-fluorobenzoate:
-
Storage: Keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Environment: Store in a cool, dark, and dry place.[6] Light and air can promote oxidation.
-
Handling: Use personal protective equipment, as compounds of this class can be harmful if swallowed, inhaled, or in contact with skin.[7][8] Handle in a well-ventilated area or a chemical fume hood.[9]
Section 2: Troubleshooting Guide - Flash Column Chromatography
Flash column chromatography is a powerful tool, but it requires careful optimization. Here are solutions to common problems.
Q: My compound is streaking or "tailing" on the TLC plate. Why is this happening and how can I fix it?
-
Causality: The amino group on your compound is basic, while standard silica gel is slightly acidic. This strong interaction can cause the compound to move unevenly up the TLC plate, resulting in streaks rather than compact spots. This can translate to poor separation and broad peaks during column chromatography.
-
Solution: To mitigate this, add a small amount of a volatile base to your eluent system. A common and effective choice is triethylamine (Et₃N) at a concentration of 0.1-1%. The triethylamine will neutralize the acidic sites on the silica gel, allowing your basic amine to elute more cleanly and form distinct bands.[10]
Q: I'm struggling to separate my product from a close-running impurity. What are my options?
-
Causality: The polarity of your product and the impurity are too similar for effective separation with your current solvent system.
-
Solutions:
-
Optimize the Solvent System: If you are using a standard Hexane/Ethyl Acetate system, try switching one of the components. For example, substituting Dichloromethane (DCM) for Ethyl Acetate can alter the selectivity of the separation.
-
Use a Shallow Gradient: Instead of large step changes in solvent polarity, run a slow, shallow gradient (e.g., increasing from 5% to 15% Ethyl Acetate in Hexane over many column volumes). This gives the compounds more time to resolve.[2]
-
Change the Stationary Phase: If silica gel fails, consider using a different adsorbent. Alumina (which is available in neutral, basic, or acidic forms) can offer a different selectivity profile and may resolve the compounds.[3]
-
Q: My product seems to be degrading on the column. The collected fractions are colored, or I see new spots on the TLC. What should I do?
-
Causality: The prolonged contact with the acidic silica gel surface can sometimes catalyze the degradation of sensitive compounds like aromatic amines.
-
Solutions:
-
Deactivate the Silica: As mentioned for tailing, adding triethylamine to the eluent can help. Alternatively, you can use commercially available deactivated silica gel.
-
Run the Column Faster: Use "flash" conditions with positive pressure to minimize the time the compound spends on the column.
-
Switch to Alumina: Neutral or basic alumina is a good alternative stationary phase that is less likely to cause degradation of basic compounds.
-
| Problem | Probable Cause | Recommended Solution |
| No Elution (Rf = 0) | Eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). |
| All Spots at Solvent Front (Rf ≈ 1) | Eluent is too polar. | Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexane). |
| Poor Separation of Spots | Insufficient difference in polarity between components. | Test different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone). Run a shallower gradient.[2] |
| Streaking/Tailing of Amine Spot | Strong interaction with acidic silica gel. | Add 0.1-1% triethylamine to the eluent.[10] |
| Product Degradation on Column | Compound is sensitive to the acidic stationary phase. | Use a deactivated stationary phase (e.g., neutral alumina) or add a base like triethylamine to the eluent. |
Section 3: Troubleshooting Guide - Recrystallization
Recrystallization can yield exceptionally pure material, but finding the right conditions is key.
Q: My compound "oiled out" during the recrystallization process instead of forming crystals. What went wrong?
-
Causality: This common issue occurs when the solute melts before it dissolves in the hot solvent, or when a supersaturated solution's temperature is still above the melting point of the solute. It can also be caused by a high concentration of impurities depressing the melting point.[10]
-
Solutions:
-
Add More Solvent: The oil may dissolve completely upon the addition of more hot solvent. Once a clear solution is obtained, allow it to cool slowly.
-
Lower the Temperature: Switch to a lower-boiling point solvent or a solvent mixture. This ensures the solution temperature does not exceed the compound's melting point.
-
Pre-Purify: If the issue is due to a high impurity load, first purify the crude material by column chromatography to remove the bulk of the impurities, then perform a final recrystallization.[10]
-
Q: I'm getting a very poor yield. How can I improve my recovery?
-
Causality: Low yield is often a result of using too much solvent, which keeps a significant portion of the product dissolved even after cooling.[10] It can also result from cooling the solution too rapidly, which traps impurities and forms smaller, less pure crystals.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[11]
-
Slow Cooling: Allow the solution to cool slowly to room temperature undisturbed before moving it to an ice bath. This promotes the formation of larger, purer crystals.[11]
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, concentrate the remaining solution (the mother liquor) by boiling off some of the solvent and cooling again to obtain a second crop of crystals.[10]
-
Use an Anti-Solvent: If finding a single suitable solvent is difficult, use a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) until the solution becomes cloudy. Gently heat until it is clear again, then allow to cool slowly.
-
| Problem | Probable Cause | Recommended Solution |
| Compound Oils Out | Melting point is below the solvent's boiling point; high impurity level. | Use a lower-boiling solvent; add more solvent to dissolve the oil; pre-purify by chromatography.[10] |
| Low Crystal Yield | Too much solvent used; compound is too soluble in the cold solvent. | Use the minimum amount of hot solvent; concentrate the mother liquor for a second crop; try a solvent/anti-solvent system.[10][11] |
| No Crystals Form | Solution is not supersaturated; nucleation is inhibited. | Scratch the inside of the flask with a glass rod at the solution surface; add a seed crystal of the pure compound; concentrate the solution. |
| Crystals are Colored/Impure | Colored impurities are co-crystallizing; rapid cooling trapped impurities. | Treat the hot solution with a small amount of activated charcoal before filtering; ensure slow cooling to allow for selective crystallization.[11] |
Section 4: Standardized Protocols
These protocols provide a validated starting point for your purification experiments.
Protocol 4.1: Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude material.
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point for Methyl 3-amino-2-bromo-6-fluorobenzoate is a mixture of Hexane and Ethyl Acetate. Aim for an Rf value of ~0.25-0.35 for the product.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate). Pack a glass column (e.g., 40-50g of silica for 1g of crude) uniformly, ensuring no air bubbles are trapped.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like Dichloromethane. Add a small amount of silica gel (~2-3x the mass of the crude product) and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent. Apply gentle air pressure to achieve a flow rate of about 2 inches/minute. Gradually increase the polarity of the eluent based on your TLC analysis.
-
Fraction Collection: Collect fractions in test tubes. Monitor the progress of the separation by periodically analyzing the fractions by TLC.[3]
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid under high vacuum to remove any residual solvent.
Caption: Standard workflow for flash column chromatography purification.
Protocol 4.2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point. Ethanol, isopropanol, or mixtures like Ethyl Acetate/Hexane are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[11]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals in a vacuum oven.
References
-
Ionescu, M., et al. (n.d.). DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. Available at: [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
-
Zarei, M., et al. (2015). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC. Available at: [Link]
-
Journal of Food and Drug Analysis. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Available at: [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Available at: [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
-
Chemistry LibreTexts. (2025). 3.6: Procedure Summary. Available at: [Link]
-
YouTube. (2012). 7 O Chem Column Chromatography (cc). Available at: [Link]
-
Chemsrc. (2025). Methyl 3-amino-2-fluorobenzoate | CAS#:1195768-18-3. Available at: [Link]
Sources
- 1. chem960.com [chem960.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. youtube.com [youtube.com]
- 6. 6-Amino-2-bromo-3-fluorobenzoic acid | 1623461-06-2 [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Methyl 3-bromo-4-fluorobenzoate | 82702-31-6 [sigmaaldrich.com]
- 9. Methyl 3-amino-2-fluorobenzoate | CAS#:1195768-18-3 | Chemsrc [chemsrc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselectivity in Halogen-Lithium Exchange of Bromo-Fluoro-Benzoates
Welcome to our dedicated technical support center for navigating the complexities of halogen-lithium exchange reactions on bromo-fluoro-benzoate substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage these powerful transformations for targeted molecular synthesis. Here, we dissect the critical parameters governing regioselectivity, offering field-proven insights, troubleshooting guides, and detailed protocols to empower your experimental success.
Understanding the Reaction Landscape: A Balancing Act
The halogen-lithium exchange is a cornerstone of modern synthetic chemistry, enabling the conversion of an aryl-halide bond into a highly nucleophilic aryl-lithium species.[1][2] However, when the aromatic ring is adorned with multiple halogens and a directing group like a benzoate, the reaction becomes a delicate balance of competing pathways. The primary challenge lies in selectively activating the C-Br bond over the C-F bond and avoiding undesired side reactions such as ortho-lithiation directed by the benzoate group.[3][4]
The general trend for halogen-lithium exchange rates follows the order I > Br > Cl, with aryl fluorides being largely unreactive.[1] This inherent reactivity difference provides a strong basis for achieving selectivity. However, factors such as temperature, solvent, and the choice of organolithium reagent can significantly influence the outcome.
Frequently Asked Questions (FAQs)
Here we address some of the most common queries encountered during the halogen-lithium exchange of bromo-fluoro-benzoates.
Q1: At what temperature should I run my halogen-lithium exchange reaction?
A: Extremely low temperatures are crucial for success. These reactions are typically performed between -78 °C and -100 °C.[5] The rationale is twofold:
-
Kinetic Control: Low temperatures favor the kinetically faster bromine-lithium exchange over potential side reactions.
-
Stability of the Aryllithium Intermediate: Aryllithium species are highly reactive and can be unstable at higher temperatures, leading to decomposition or undesired reactions.[6]
Q2: Which organolithium reagent is best for selective bromine-lithium exchange?
A: n-Butyllithium (n-BuLi) is the most commonly used reagent for this transformation. tert-Butyllithium (t-BuLi) is a stronger base and can sometimes lead to competing deprotonation (ortho-lithiation), especially if the reaction temperature is not sufficiently low.[2]
Q3: What is the best solvent for this reaction?
A: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are the standard choices.[7][8] These solvents are effective at solvating the organolithium species, which can influence its reactivity and aggregation state.[9] It is critical that the solvent is absolutely dry, as any trace of water will quench the organolithium reagent.
Q4: I am observing a mixture of products, including some from ortho-lithiation. What is happening?
A: This indicates that direct ortho-lithiation, a reaction where the organolithium reagent acts as a base and removes a proton ortho to a directing group, is competing with your desired halogen-lithium exchange. The carboxylate group of the benzoate is a known directing group for ortho-lithiation.[3][4][10] To favor halogen-lithium exchange, ensure your temperature is sufficiently low (ideally below -90 °C) and consider using n-BuLi instead of the more basic t-BuLi.
Q5: Why is it recommended to use two equivalents of the organolithium reagent in some protocols?
A: The use of two or more equivalents of t-BuLi is a common strategy. The first equivalent performs the halogen-lithium exchange, and the second equivalent reacts with the t-butyl halide byproduct, preventing it from interfering with the subsequent reactions of the aryllithium intermediate.[11]
Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide provides a systematic approach to troubleshooting common issues in the halogen-lithium exchange of bromo-fluoro-benzoates.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No reaction or low conversion of starting material. | 1. Inactive organolithium reagent. 2. Presence of moisture or other electrophilic impurities. 3. Reaction temperature too low for the specific substrate. | 1. Titrate your organolithium solution before use. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. 3. While unlikely to be the primary issue, a very slight and carefully controlled increase in temperature (e.g., from -100 °C to -90 °C) could be attempted. |
| Formation of a complex mixture of products. | 1. Reaction temperature is too high, leading to side reactions. 2. Competing ortho-lithiation. 3. The aryllithium intermediate is reacting with the starting material or byproducts. | 1. Lower the reaction temperature. Ensure the internal temperature is accurately monitored. 2. Use n-BuLi instead of t-BuLi. Ensure very low temperatures. 3. Add the organolithium reagent slowly to a solution of the bromo-fluoro-benzoate to maintain a low concentration of the organolithium reagent. |
| Product resulting from protonation of the aryllithium (i.e., the debrominated starting material). | 1. Incomplete reaction with the electrophile. 2. Quenching by trace amounts of water or other proton sources during workup. | 1. Ensure the electrophile is added at the low reaction temperature and allowed to react sufficiently before warming. 2. Use an anhydrous quenching agent (e.g., a solution of the electrophile in dry THF) before introducing aqueous solutions. |
| Wurtz-type coupling (homocoupling of the aryllithium). | This can occur if the aryllithium intermediate is allowed to warm up before the addition of the electrophile. | Add the electrophile at the low reaction temperature and ensure a sufficient reaction time before allowing the mixture to warm to room temperature. |
Experimental Protocols
General Protocol for Regioselective Bromine-Lithium Exchange of a Bromo-Fluoro-Benzoate
This protocol provides a general framework. Optimization of temperature, reaction time, and equivalents of reagents may be necessary for specific substrates.
Materials:
-
Bromo-fluoro-benzoate substrate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, titrated)
-
Electrophile (e.g., benzaldehyde, dimethylformamide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Dissolution: Dissolve the bromo-fluoro-benzoate (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Addition of Organolithium: Slowly add a solution of n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -95 °C.
-
Stirring: Stir the reaction mixture at -100 °C for 30-60 minutes.
-
Electrophile Addition: Add the electrophile (1.2 eq.) dropwise at -100 °C.
-
Reaction: Continue stirring at -100 °C for 1-2 hours.
-
Warming and Quenching: Slowly allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizing the Process
Diagram 1: Key Reaction Pathways
Caption: Competing pathways in the lithiation of bromo-fluoro-benzoates.
Diagram 2: Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common experimental issues.
References
-
Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon: Oxford, 2002. [Link][12][13][14][15]
-
Bailey, W. F.; Patricia, J. J. Mechanism of lithium-halogen exchange of primary alkyl iodide. Stack Exchange2018 . [Link][7][8]
-
Guo, Z. Mechanism of Lithium-Halogen Exchange and Related Reactions. CCME@PKU2019 . [Link][9]
-
Siegel, D. lithium halogen exchange #1 revised. University of Texasn.d. [Link][11]
-
Wikipedia contributors. Metal–halogen exchange. Wikipedia2023 . [Link][1]
-
Florio, S.; Capriati, V.; Luisi, R. Regio- and Stereoselective Lithiation and Electrophilic Substitution Reactions of N-Alkyl-2,3-diphenylaziridines: Solvent Effect. Org. Lett.2007 , 9(8), 1433–1436. [Link][16][17]
-
Wikipedia contributors. Organolithium reagent. Wikipedia2023 . [Link][2]
-
Bennetau, B.; Mortier, J.; Moyroud, J.; Guesnet, J.-L. Directed lithiation of unprotected benzoic acids. J. Chem. Soc., Perkin Trans. 11995 , 1265-1271. [Link][3][4]
-
Parham, W. E.; Bradsher, C. K. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. J. Stud. Sch.n.d. [Link][5]
-
Bailey, W. F.; Wachter-Jurcsak, N. The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate2011 . [Link][18]
-
Wikipedia contributors. Directed ortho metalation. Wikipedia2023 . [Link][10]
Sources
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. joss.tcnj.edu [joss.tcnj.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Book Review: Organolithiums: Selectivity for Synthesis - Jonathan Clayden [organic-chemistry.org]
- 14. claydenchemistry.net [claydenchemistry.net]
- 15. books.google.cn [books.google.cn]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: 19F NMR Profiling of Methyl 3-amino-2-bromo-6-fluorobenzoate
Executive Summary
Methyl 3-amino-2-bromo-6-fluorobenzoate (CAS: 1195768-18-3) is a high-value pharmacophore scaffold, particularly critical in the synthesis of KRAS inhibitors and next-generation kinase modulators. Its structural complexity—featuring a tetrasubstituted benzene ring—poses significant challenges for rapid quality control.
While
This guide objectively compares the
Structural Analysis & Spin System
To interpret the NMR data accurately, we must first define the magnetic environment of the Fluorine nucleus at Position 6.
The Target Molecule: Methyl 3-amino-2-bromo-6-fluorobenzoate
-
F-Substituent: Position 6.
-
Active Coupling Partners (
H):-
H-5: Located ortho to Fluorine.
-
H-4: Located meta to Fluorine.
-
-
Silent Positions:
-
C-2: Occupied by Bromine (Quadrupolar, usually self-decouples or broadens, no
splitting observed). -
C-3: Occupied by Amine (-NH
). -
C-1: Carbomethoxy group.
-
Predicted Spin System: The Fluorine nucleus couples to two non-equivalent protons (H5 and H4). This constitutes an AMX -like spin system (focusing on F), resulting in a Doublet of Doublets (dd) .
The Alternative (Impurity): Methyl 3-amino-6-fluorobenzoate
-
Structure: Identical to the target, but Position 2 is occupied by a Proton (H) instead of Bromine.
-
Active Coupling Partners (
H):-
H-5: Ortho to F.
-
H-4: Meta to F.
-
H-2: Meta to F (across the carbonyl).
-
-
Predicted Spin System: The Fluorine couples to three protons.
-
Result: Doublet of Doublet of Doublets (ddd) or a pseudo-quartet/multiplet depending on resolution.
Comparative Performance: Target vs. Precursor
The following table contrasts the spectral characteristics. This comparison validates why
| Feature | Target: Methyl 3-amino-2-bromo-6-fluorobenzoate | Alternative: Methyl 3-amino-6-fluorobenzoate (Precursor) | Diagnostic Significance |
| Multiplicity | Doublet of Doublets (dd) | Multiplet (ddd) | High. The loss of the third coupling (H2) confirms Br substitution. |
| Coupling Constants ( | Critical. The "dd" pattern is cleaner and distinct from the "ddd". | ||
| Chemical Shift ( | -112 to -116 ppm | -108 to -112 ppm | Medium. Br is electron-withdrawing but bulky; shifts may overlap depending on solvent. |
| Spectral Width | Narrower multiplet width | Broader multiplet width | High. Easier integration for the target molecule. |
Technical Insight: The Bromine atom at C2 exerts a steric compression on the ester group and electronic deshielding on the ring. However, the most definitive proof of structure is the simplification of the splitting pattern from a complex multiplet (precursor) to a clean 4-line pattern (product).
Experimental Protocol: High-Resolution F Acquisition
To replicate these results and ensure distinct separation of the "dd" lines, follow this optimized protocol.
A. Sample Preparation
-
Solvent Choice: DMSO-d
is superior to CDCl for this application.-
Reasoning: The amino (-NH
) group can form hydrogen bonds. DMSO stabilizes these interactions, sharpening the proton signals if H- F HOESY/COSY is required later.
-
-
Concentration: Prepare a 10-15 mg/mL solution.
-
Note: Fluorine is 100% natural abundance and highly sensitive (0.83 relative to
H).[1] High concentrations are unnecessary and may cause radiation damping effects.
-
-
Filtration: Filter through a 0.45
m PTFE filter to remove paramagnetic particulates (e.g., iron filings from spatulas) which broaden F signals.
B. Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: zgfig (Inverse gated decoupling) is recommended if quantitative integration is needed. For simple structure confirmation, standard zg is acceptable.
-
Spectral Width (SW): 20 ppm (centered at -115 ppm).
-
Why? Narrowing the SW improves digital resolution, essential for resolving the
coupling (~5.5 Hz).
-
-
O1P (Offset): -115 ppm.
-
Relaxation Delay (D1): Set to 5 - 10 seconds .
-
Critical: Fluorine nuclei often have long T1 relaxation times (2-20s) in degassed samples. A short D1 will saturate the signal, preventing accurate integration against internal standards.
-
-
Scans (NS): 16 - 32 scans are sufficient for this concentration.
Structural Elucidation Workflow (Visualization)
The following diagram illustrates the logical decision tree for validating the synthesis of Methyl 3-amino-2-bromo-6-fluorobenzoate using
Figure 1: Decision logic for confirming C2-bromination via
Detailed Spectral Interpretation
The "Doublet of Doublets" Mechanism
In the target molecule, the Fluorine at C6 is influenced by two distinct scalar couplings.
-
The Primary Splitting (
):-
Interaction with H-5 .
-
This is a vicinal coupling (3 bonds).
-
Magnitude: Typically 8.0 – 10.0 Hz .
-
Visual: Splits the singlet into a large doublet.
-
-
The Secondary Splitting (
):-
Interaction with H-4 .
-
This is a meta coupling (4 bonds).
-
Magnitude: Typically 5.0 – 6.5 Hz .
-
Visual: Splits each leg of the large doublet into a smaller doublet.
-
Resulting Appearance: You will observe four lines of roughly equal intensity (1:1:1:1).[2]
-
Line 1 and Line 2 separation: ~5.5 Hz.
-
Line 3 and Line 4 separation: ~5.5 Hz.
-
Center of Pair 1 to Center of Pair 2 separation: ~9.0 Hz.
Common Pitfalls
-
Broadening: If the sample is wet or contains paramagnetic impurities, the small 5.5 Hz coupling may smear, making the signal look like a "fat" doublet or a triplet. Action: Dry the sample and filter.
-
Rotamers: In some cases, restricted rotation of the ester or amine (H-bonding) can create rotamers, appearing as "shadow" peaks. Action: Run the NMR at 50°C to coalesce these signals.
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
Smolecule. (2024).[3] 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride Structure and Properties. Link (Structural analog data).
-
Alfa Chemistry. (2024). 19F NMR Chemical Shift and Coupling Constants Table. Link
-
Reich, H. J. (2023). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Link
Sources
A Senior Application Scientist's Guide to Reference Standards for Impurity Profiling of Methyl 3-amino-2-bromo-6-fluorobenzoate
Introduction
Methyl 3-amino-2-bromo-6-fluorobenzoate is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural motifs are frequently incorporated into bioactive molecules, making its purity a matter of utmost importance in drug development and manufacturing.[1] The control of impurities is not merely a quality control checkpoint; it is a fundamental requirement mandated by global regulatory bodies to ensure the safety and efficacy of the final drug product.[2][3]
The International Council for Harmonisation (ICH) guideline Q3A(R2) explicitly states that impurities in new drug substances must be identified, reported, and qualified at specific thresholds.[4] This necessitates the use of highly characterized reference standards. This guide provides an in-depth comparison of reference standards for the impurity profiling of Methyl 3-amino-2-bromo-6-fluorobenzoate, offering a robust, field-proven analytical methodology and explaining the critical rationale behind experimental choices to ensure scientific integrity.
The Impurity Landscape: Predicting and Classifying Potential Impurities
Effective impurity profiling begins with a theoretical understanding of what impurities are likely to form. This predictive exercise is grounded in the synthetic route of the target compound. Organic impurities can arise from various sources, including starting materials, by-products, intermediates, and degradation products.[4][5]
A plausible synthesis for a related compound, methyl 3-amino-2-fluorobenzoate, involves steps like nitration, esterification, selective fluorination, and catalytic hydrogenation.[6] Adapting this logic, the synthesis of Methyl 3-amino-2-bromo-6-fluorobenzoate would likely involve bromination. This allows us to anticipate a specific impurity profile.
Potential Impurities in the Synthesis of Methyl 3-amino-2-bromo-6-fluorobenzoate:
-
Starting Material Carryover: Incomplete reaction could lead to the presence of precursors like 3-amino-6-fluorobenzoate.
-
Isomeric Impurities: Non-selective bromination could result in isomers, such as Methyl 3-amino-4-bromo-6-fluorobenzoate or Methyl 3-amino-5-bromo-6-fluorobenzoate. These are often the most challenging to separate chromatographically.
-
Over-brominated Species: The presence of dibrominated or even tribrominated products.
-
Hydrolysis Products: The ester group is susceptible to hydrolysis, which would form 3-amino-2-bromo-6-fluorobenzoic acid.
-
Residual Solvents and Reagents: Though not organic impurities in the same class, they must be controlled according to ICH Q3C guidelines.[4]
Caption: Predicted Impurity Formation Pathways.
Comparative Guide to Commercially Available Reference Standards
The selection of a reference standard is a critical decision that directly impacts the accuracy and reliability of analytical data. A high-quality reference standard, preferably a Certified Reference Material (CRM), provides traceability and a documented chain of custody for its characterization. Below is a comparison of representative suppliers for related aminobenzoate reference materials, as specific impurity standards for the target compound may need to be custom synthesized.
| Supplier | Product Type | Purity Specification | Characterization Data Provided | Suitability for Quantitative Analysis |
| LGC Standards | Certified Reference Material (CRM), Research Chemicals | Typically >95% to >99% (product-specific) | Comprehensive Certificate of Analysis (CoA) with purity by HPLC/UPLC, identity by NMR/MS, and often quantitative NMR (qNMR).[7][8][9] | Excellent. CRMs are metrologically traceable. |
| Sigma-Aldrich (Merck) | Reference Standard, Analytical Standard, Research Grade | Varies by grade (e.g., 95%, 98%) | CoA with purity assessment method (e.g., GC, HPLC), identity tests.[10] | Good to Excellent. Analytical standard grade is suitable. |
| Tokyo Chemical Industry (TCI) | Research Grade | Typically >96% (GC) or >98% (HPLC) | CoA, SDS, Specifications. Purity method is stated.[11] | Good. Suitable for identification and semi-quantitative work. |
| BLD Pharm | Research Grade | Not always specified upfront | Provides access to NMR, HPLC, LC-MS data upon request for many products.[12][13] | Requires user verification. Good for initial screening. |
Expert Insight: When selecting a standard, scrutinize the Certificate of Analysis. A CoA for a quantitative standard should not just state a purity value but also detail the method used (e.g., "99.8% by mass balance" or "Purity by qNMR"). For impurity identification, a standard characterized by NMR and MS is essential to confirm the chemical structure.
A Self-Validating Protocol for HPLC-UV Impurity Profiling
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for impurity profiling of aromatic compounds due to their inherent chromophores. Coupling this with Mass Spectrometry (LC-MS) provides an orthogonal detection method that is invaluable for the identification of unknown impurities.
This protocol is designed to be "self-validating" by incorporating system suitability tests (SSTs) that confirm the system is performing correctly before any samples are analyzed.
Experimental Workflow
Sources
- 1. chem960.com [chem960.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 7. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 8. Methyl 3-Aminobenzoate-2,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 9. Amino acids Reference Materials | LGC Standards [lgcstandards.com]
- 10. Methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [sigmaaldrich.com]
- 11. Methyl 3-Amino-2-fluorobenzoate | 1195768-18-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. 1446261-65-9|Methyl 3-amino-2-bromo-6-fluorobenzoate|BLD Pharm [bldpharm.com]
- 13. 1195768-18-3|Methyl 3-amino-2-fluorobenzoate|BLD Pharm [bldpharm.com]
Safety Operating Guide
Personal protective equipment for handling Methyl 3-amino-2-bromo-6-fluorobenzoate
A Researcher's Guide to Safely Handling Methyl 3-amino-2-bromo-6-fluorobenzoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 3-amino-2-bromo-6-fluorobenzoate. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical management.
Understanding the Hazard Profile
Methyl 3-amino-2-bromo-6-fluorobenzoate is a halogenated aromatic amine, a class of compounds that requires careful handling due to potential health hazards. While specific toxicological data for this exact compound is not extensively published, data from structurally similar chemicals, such as 3-Amino-2-bromo-5-fluoropyridine and Methyl 3-amino-2-fluorobenzoate, indicate a risk of harm if swallowed, skin and eye irritation, and potential respiratory tract irritation.[1][2][3] Therefore, a cautious approach is warranted, assuming the compound is hazardous upon ingestion, skin/eye contact, and inhalation.
Assumed Hazard Classification:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation. |
This table is a conservative estimation based on available data for similar compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling Methyl 3-amino-2-bromo-6-fluorobenzoate to prevent exposure through all potential routes.[4]
Hand Protection
Disposable nitrile gloves are a suitable minimum for incidental contact.[4][5] However, due to the presence of an aromatic ring and a halogen, extended contact or immersion requires more robust protection. For tasks with a higher risk of exposure, such as weighing large quantities or during a spill cleanup, consider double-gloving or using a more resistant glove material.
Glove Selection Guide:
| Glove Material | Intended Use | Advantages & Disadvantages |
| Nitrile | Incidental contact (e.g., handling sealed containers, brief tasks with small quantities) | Good for general use against some acids, bases, and solvents. Tears are easily visible.[5] However, it has poor resistance to some halogenated and aromatic hydrocarbons.[6] |
| Neoprene | Extended contact (e.g., weighing, preparing solutions) | Offers good resistance to acids, bases, and some hydrocarbons.[5] However, it has poor resistance to some halogenated and aromatic hydrocarbons.[5] |
| Viton® | High-risk tasks (e.g., spill cleanup, prolonged handling) | Excellent resistance to chlorinated and aromatic solvents.[5] It is also resistant to cuts and abrasions. The main disadvantage is the higher cost.[5] |
Always inspect gloves for any signs of degradation or punctures before use.[5] If a chemical splash occurs, remove the gloves immediately, wash your hands, and don a new pair.[5] Never reuse disposable gloves.[5]
Eye and Face Protection
Chemical safety glasses are the minimum requirement for any work with this compound.[2] However, due to the risk of splashes and the compound being a powder that can become airborne, it is highly recommended to use chemical splash goggles.[2] For operations where there is a significant risk of splashing, such as when transferring large volumes of a solution, a face shield should be worn in addition to goggles.[2][7]
Body Protection
A standard laboratory coat is mandatory to protect against minor spills and contamination of personal clothing.[4][7] Ensure the lab coat is fully buttoned. For procedures with a higher risk of spills, consider a chemically resistant apron.
Respiratory Protection
Work with Methyl 3-amino-2-bromo-6-fluorobenzoate should always be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][8] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is necessary. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][10][11][12][13]
Operational Plan: From Receipt to Use
A structured workflow is essential for minimizing risk.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container tightly closed when not in use.[1]
Handling and Use
The following workflow should be followed when handling Methyl 3-amino-2-bromo-6-fluorobenzoate:
Caption: A step-by-step workflow for handling the chemical.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle to protect both personnel and the environment.
Waste Segregation
All waste contaminated with Methyl 3-amino-2-bromo-6-fluorobenzoate must be treated as hazardous waste. It is crucial to segregate halogenated organic waste from non-halogenated streams.[4][7] This is because halogenated compounds can produce hazardous byproducts during certain disposal processes, such as incineration.[14]
Waste Streams:
| Waste Type | Container | Disposal Notes |
| Solid Waste | Labeled, sealed container for "Halogenated Organic Solids" | Includes contaminated gloves, weighing paper, and any other solid materials. |
| Liquid Waste | Labeled, sealed container for "Halogenated Organic Liquids" | Includes reaction residues and any solutions containing the compound. |
| Sharps | Puncture-resistant sharps container | Needles, syringes, or any other contaminated sharp objects. |
Spill Management
In the event of a spill, the following procedure should be initiated immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your supervisor and institutional safety office.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material to contain and absorb the liquid.
-
Decontaminate the Area: Once the bulk of the spill has been cleaned up, decontaminate the area with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as halogenated hazardous waste.
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1][2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2] |
References
- Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC. (n.d.).
- Understanding the NIOSH Pocket Guide to Chemical Hazards - CPWR. (n.d.).
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CDC. (n.d.).
- NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.).
- NIOSH Pocket Guide to Chemical Hazards - International Association of Fire Chiefs. (n.d.).
- Glove Selection Guide | Office of Environment, Health & Safety. (n.d.).
- What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18).
- EN 374 chemical gloves, pick the right hand protection - ERIKS. (2022, January 31).
- PSFC Halogenated Solvents. (n.d.).
- US4954648A - Method for the bromination of aromatic compound - Google Patents. (n.d.).
- Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (n.d.).
- OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).
- Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.).
- Tested Chemical Resistance - Protospheric. (2022, September 27).
- Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - epa nepis. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Working safely with solvents | Safety Services - UCL – University College London. (2021, May 11).
- Methyl 3-amino-2-fluorobenzoate - Synquest Labs. (n.d.).
- Hazardous Waste Disposal Guide - Research Safety. (2023, February 27).
- Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - MDPI. (2023, January 31).
- Chemical Hazards - EHSO Manual 2025-2026 - University of Oklahoma Health Sciences. (n.d.).
- MSDS of Methyl 3-amino-2-fluorobenzoate - Capot Chemical. (2012, November 20).
- Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review - Aerosol and Air Quality Research. (2023, October 11).
- 1446261-65-9|Methyl 3-amino-2-bromo-6-fluorobenzoate|BLD Pharm. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - methyl 3-amino-2-fluorobenzoate - ChemicalBook. (2025, December 20).
Sources
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. capotchem.com [capotchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Working safely with solvents | Safety Services - UCL – University College London [ucl.ac.uk]
- 9. restoredcdc.org [restoredcdc.org]
- 10. cpwr.com [cpwr.com]
- 11. cdc.gov [cdc.gov]
- 12. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. NIOSH Pocket Guide to Chemical Hazards [iafc.org]
- 14. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
